molecular formula C9H9NO B14252898 (4-Hydroxy-2-methylphenyl)acetonitrile CAS No. 317319-45-2

(4-Hydroxy-2-methylphenyl)acetonitrile

Cat. No.: B14252898
CAS No.: 317319-45-2
M. Wt: 147.17 g/mol
InChI Key: WTDOOXGOVBKHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Isomeric Considerations in Acetonitrile (B52724) Derivatives

(4-Hydroxy-2-methylphenyl)acetonitrile, with the chemical formula C₉H₉NO, possesses a core benzene (B151609) ring substituted with a cyanomethyl group (-CH₂CN), a hydroxyl group (-OH) at the para-position (position 4), and a methyl group (-CH₃) at the ortho-position (position 2). The interplay of these functional groups, particularly the electron-donating nature of the hydroxyl and methyl groups and the electron-withdrawing character of the nitrile, influences the molecule's reactivity and properties.

Isomerism plays a crucial role in defining the chemical and physical properties of hydroxyphenylacetonitrile derivatives. The relative positions of the hydroxyl and methyl groups on the phenyl ring give rise to several structural isomers, each with distinct characteristics. These differences can significantly impact their synthetic utility and potential biological activities. The stereochemistry of related compounds, such as those with a chiral center, is also a critical factor, as different enantiomers can exhibit varied biological effects.

Table 1: Structural Isomers of Hydroxymethylphenylacetonitrile

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound33901-22-3C₉H₉NO147.17
(5-Hydroxy-2-methylphenyl)acetonitrile33901-22-3C₉H₉NO147.17
4-Hydroxyphenylacetonitrile14191-95-8C₈H₇NO133.15
3-Hydroxyphenylacetonitrile25263-44-9C₈H₇NO133.15
2-Hydroxyphenylacetonitrile14714-50-2C₈H₇NO133.15

Significance in Modern Organic Synthesis and Chemical Research

Arylacetonitriles, as a class, are highly valuable intermediates in organic synthesis. The nitrile group can be readily hydrolyzed to carboxylic acids, reduced to amines, or converted to ketones, making them versatile precursors for a wide array of more complex molecules. The presence of the hydroxyl group in this compound and its isomers offers an additional site for chemical modification, such as etherification or esterification, further expanding their synthetic potential.

The synthesis of hydroxyphenylacetonitriles often involves the reaction of the corresponding hydroxybenzyl alcohol with a cyanide source, such as sodium cyanide or hydrogen cyanide, in a suitable solvent like dimethylformamide or dimethyl sulfoxide (B87167). These compounds serve as crucial intermediates in the preparation of pharmaceuticals and fragrances. For instance, 3-methoxy-4-hydroxyphenylacetonitrile is a known intermediate in the synthesis of the narcotic propanidid. google.com

Overview of Key Research Domains

Research involving this compound and its related isomers spans several key domains, primarily driven by their utility as synthetic intermediates.

Medicinal Chemistry: Arylacetonitrile derivatives are scaffolds of interest in drug discovery. The structural motifs present in these molecules can be found in various biologically active compounds. While specific biological activity for this compound is not extensively documented in publicly available literature, the broader class of hydroxyphenylacetonitriles is explored for potential therapeutic applications. The ability to synthesize a variety of derivatives by modifying the hydroxyl and nitrile functionalities allows for the creation of compound libraries for screening against various biological targets.

Materials Science: The unique electronic properties conferred by the aromatic ring and the nitrile group make arylacetonitriles potential components in the development of novel organic materials. Research in this area might explore their use in the synthesis of polymers, dyes, or other functional materials.

Catalysis: While not a direct application of the compound itself, the synthesis of arylacetonitriles can be a subject of catalytic research. Developing more efficient and environmentally friendly catalytic methods for the cyanation of phenolic compounds is an ongoing area of interest in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

317319-45-2

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(4-hydroxy-2-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,6,11H,4H2,1H3

InChI Key

WTDOOXGOVBKHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)CC#N

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy 2 Methylphenyl Acetonitrile and Its Structural Analogs

Direct Synthesis of (4-Hydroxy-2-methylphenyl)acetonitrile

The direct construction of the this compound framework can be achieved through several strategic approaches. These methods primarily involve the formation of the crucial carbon-cyanide bond on a pre-functionalized aromatic ring.

Approaches via Substituted Benzyl (B1604629) Halides or Alcohols and Cyanide Sources

A conventional and widely utilized method for the synthesis of arylacetonitriles involves the nucleophilic substitution of a leaving group on a benzylic carbon with a cyanide anion. This transformation typically starts from the corresponding substituted benzyl halides or benzyl alcohols.

The reaction of a substituted benzyl halide, such as 4-hydroxy-2-methylbenzyl bromide, with an alkali metal cyanide, like sodium or potassium cyanide, proceeds via a classical SN2 mechanism to furnish the desired nitrile. The efficiency of this reaction is influenced by factors such as the nature of the leaving group (Br > Cl), the solvent, and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the nucleophilicity of the cyanide ion.

Alternatively, benzyl alcohols can be converted directly to the corresponding nitriles. This transformation typically requires the in situ activation of the hydroxyl group to convert it into a better leaving group. Various reagents and catalysts have been developed for this purpose. For instance, the use of a catalytic amount of a Lewis acid can facilitate the direct dehydroxylative cyanation of benzyl alcohols with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN).

Starting MaterialCyanide SourceCatalyst/ReagentSolventTemperature (°C)Yield (%)
4-Hydroxy-2-methylbenzyl bromideSodium Cyanide-DMFRoom Temp.High
4-Hydroxy-2-methylbenzyl alcoholTrimethylsilyl CyanideLewis Acid (e.g., InBr₃)DichloromethaneVariesGood

Functionalization of Pre-existing Arylacetonitrile Frameworks

An alternative strategy for the synthesis of this compound involves the modification of a simpler, pre-existing arylacetonitrile. This approach relies on the principles of electrophilic aromatic substitution to introduce the required hydroxyl and methyl groups onto the aromatic ring of a starting phenylacetonitrile (B145931) derivative.

For instance, one could envision the synthesis starting from 2-methylphenylacetonitrile. The introduction of a hydroxyl group at the para-position to the acetonitrile (B52724) moiety would require a regioselective hydroxylation reaction. Various methods for the directed hydroxylation of aromatic C-H bonds have been developed, often employing transition metal catalysts and specific directing groups to achieve the desired regioselectivity.

Conversely, the synthesis could commence with 4-hydroxyphenylacetonitrile. The subsequent introduction of a methyl group at the ortho-position to the hydroxyl group would necessitate a regioselective methylation reaction. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, though it can suffer from issues with regioselectivity and polyalkylation. More modern approaches might utilize directing group strategies to achieve the desired ortho-methylation. The selective methylation of phenolic hydroxyl groups is also a well-established transformation, but for C-methylation, specific conditions are required to favor reaction at the aromatic ring over the phenolic oxygen.

Synthesis of α-Hydroxyarylacetonitriles (e.g., 2-Hydroxy-2-(4-methylphenyl)acetonitrile)

α-Hydroxyarylacetonitriles, also known as cyanohydrins, are valuable synthetic intermediates. Their synthesis from the corresponding benzaldehyde (B42025) derivatives is a well-established and versatile transformation. The focus here is on the synthesis of 2-Hydroxy-2-(4-methylphenyl)acetonitrile, a structural analog of the primary topic.

Cyanohydrin Formation from Benzaldehyde Derivatives

The addition of a cyanide nucleophile to the carbonyl carbon of an aldehyde is the fundamental step in cyanohydrin formation. For the synthesis of 2-Hydroxy-2-(4-methylphenyl)acetonitrile, the starting material is 4-methylbenzaldehyde (B123495). The reaction involves the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin. This reaction is reversible and the equilibrium position can be influenced by the reaction conditions.

Enzymatic Catalysis in Cyanohydrin Synthesis (e.g., Oxynitrilase)

Nature provides highly efficient and stereoselective catalysts for cyanohydrin synthesis in the form of oxynitrilase enzymes. These enzymes, also known as hydroxynitrile lyases (HNLs), catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones. The use of an (R)-selective or (S)-selective oxynitrilase allows for the preparation of enantiomerically enriched cyanohydrins, which are valuable chiral building blocks in organic synthesis. For the synthesis of 2-Hydroxy-2-(4-methylphenyl)acetonitrile, employing an appropriate oxynitrilase with 4-methylbenzaldehyde and a cyanide source can lead to the formation of a specific enantiomer in high yield and enantiomeric excess.

Reaction with Metal Cyanides and Trimethylsilyl Cyanide

In a laboratory setting, cyanohydrin formation is often carried out using alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid. The acid serves to generate hydrogen cyanide (HCN) in situ, which then adds across the carbonyl double bond.

A milder and often more efficient alternative to the use of metal cyanides is trimethylsilyl cyanide (TMSCN). The reaction of an aldehyde with TMSCN, typically in the presence of a catalytic amount of a Lewis acid or a Lewis base, affords the corresponding O-trimethylsilyl cyanohydrin. This protected cyanohydrin can then be readily deprotected by hydrolysis to yield the final α-hydroxyarylacetonitrile. This method avoids the direct handling of highly toxic hydrogen cyanide gas.

AldehydeCyanide SourceCatalystProductYield (%)
4-MethylbenzaldehydeNaCN/H⁺-2-Hydroxy-2-(4-methylphenyl)acetonitrileGood
4-MethylbenzaldehydeHCN(R)-Oxynitrilase(R)-2-Hydroxy-2-(4-methylphenyl)acetonitrileHigh
4-MethylbenzaldehydeTMSCNLewis Acid2-(Trimethylsilyloxy)-2-(4-methylphenyl)acetonitrileExcellent

Synthesis of Related Hydroxyphenylacetonitriles with Varied Substitution Patterns

The synthesis of hydroxyphenylacetonitriles, including structural analogs of this compound, is a significant area of research due to their role as intermediates in the production of pharmaceuticals and other fine chemicals. synhet.comnih.gov Methodologies often focus on the introduction of a nitrile group onto a phenol (B47542) derivative, which can be achieved through various chemical transformations. The substitution pattern on the aromatic ring—including the position and nature of hydroxyl, alkyl, and other functional groups—can be manipulated by selecting appropriately substituted starting materials.

A common strategy involves the cyanation of phenol derivatives. For instance, nickel-catalyzed cyanation has been successfully applied to a range of phenol derivatives, such as aryl carbamates and aryl pivalates, using aminoacetonitriles as a metal-free cyanating agent. elsevierpure.comorganic-chemistry.org This method is tolerant of various functional groups and allows for the synthesis of benzonitriles with diverse substitution patterns. Another approach is the Lewis acid-mediated electrophilic cyanation of phenols. researchgate.net This has been developed for 3-substituted and 3,4-disubstituted phenols, demonstrating high efficiency and regioselectivity. researchgate.net The choice of the cyanating reagent, such as methylthiocyanate (MeSCN), and the Lewis acid is crucial for the success of this transformation. researchgate.net

Furthermore, transition-metal-free methods have been developed. One such method involves treating electron-rich aromatics with a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), followed by molecular iodine in aqueous ammonia (B1221849) to yield the corresponding aromatic nitriles. organic-chemistry.org The reactivity and regioselectivity of these reactions are highly dependent on the existing substituents on the phenyl ring, allowing for the targeted synthesis of specific isomers.

The table below summarizes various synthetic routes for producing substituted hydroxyphenylacetonitriles, highlighting the diversity of applicable substrates and reagents.

Starting Material TypeReagent/Catalyst SystemCyanating AgentProduct TypeReference(s)
Aryl Carbamates/PivalatesNickel/diphosphine ligand (e.g., dcype)AminoacetonitrilesSubstituted Aryl Nitriles elsevierpure.comorganic-chemistry.org
3-Substituted PhenolsLewis Acid (e.g., BF3·OEt2)Methylthiocyanate (MeSCN)Site-selective Aryl Nitriles researchgate.netresearchgate.net
Electron-rich AromaticsPOCl3, DMF, I2, aq. NH3In-situ generatedAromatic Nitriles organic-chemistry.org
Aryl Halides (Bromides)Palladium catalyst / Microwave irradiationVarious cyanide sourcesAryl Nitriles organic-chemistry.org

Emerging and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and novel methods for the synthesis of aryl nitriles, including this compound and its analogs.

Electrochemical synthesis is emerging as a powerful and green alternative for C-H bond functionalization, including cyanation. rsc.org This technology utilizes electricity as a clean reagent, often avoiding the need for harsh chemical oxidants or catalysts. rsc.org For the synthesis of hydroxyphenylacetonitrile analogs, direct electrochemical C-H cyanation of electron-rich arenes, such as phenol derivatives, has been demonstrated. researchgate.net

In a typical setup, the reaction is conducted in an undivided cell at a constant current, using electrodes like platinum or carbon. rsc.orgresearchgate.net Acetonitrile can serve not only as a solvent but also as a cyanation reagent under these catalyst-free conditions. rsc.orgmdpi.com Another approach involves using nucleophilic cyanide sources like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) in the presence of an electrolyte. researchgate.netresearchgate.net This method has been successfully applied to the regioselective C-H cyanation of various aromatic compounds, offering a direct route to valuable nitrile products under mild conditions. researchgate.netresearchgate.net The application of electricity in these chemical processes represents a sustainable technology, minimizing waste and utilizing renewable energy sources. rsc.org

Transition metal catalysis is a cornerstone of modern organic synthesis and offers numerous routes for introducing the nitrile group. researchgate.netnih.gov These methods are prized for their efficiency and broad functional group tolerance.

Palladium-Catalyzed Cyanation: Palladium catalysts are widely used for the cyanation of aryl halides (bromides, chlorides) and pseudo-halides (triflates, sulfonates) with various cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]). organic-chemistry.org This approach is valued for its use of a non-toxic cyanide source and mild reaction conditions. organic-chemistry.org Decarbonylative cyanation of aryl carboxylic acids using a palladium catalyst also provides a direct route to aryl nitriles from readily available starting materials. organic-chemistry.org

Nickel-Catalyzed Cyanation: Nickel-based systems have proven effective for the cyanation of less reactive starting materials like aryl thioethers and phenol derivatives (e.g., aryl sulfonates, carbamates). elsevierpure.comorganic-chemistry.org Using zinc cyanide (Zn(CN)2) or aminoacetonitriles as the cyanide source, these reactions offer an alternative to palladium-based methods and are often more cost-effective. elsevierpure.comorganic-chemistry.org

Copper-Catalyzed Cyanation: Copper catalysts, often in the form of copper(I) iodide (CuI), can mediate the cyanation of aryl iodides and arylboronic acids. organic-chemistry.orgrsc.org A notable development is the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in conjunction with a copper(II) salt, where CAN acts as both an oxidant and a source of nitrogen, eliminating the need for an external nitrogen source. rsc.org

The table below showcases a selection of modern catalytic methods for nitrile introduction.

Catalyst SystemSubstrateCyanide SourceKey FeaturesReference(s)
Palladium/CM-phosAryl ChloridesNaCNEfficient at lower temperatures (70°C) organic-chemistry.org
Nickel/dcypeAryl Thioethers- (Metathesis)Cyanide- and thiol-free functional group metathesis organic-chemistry.org
Copper(II)/CANAryl Iodides/BromidesCeric Ammonium Nitrate (CAN)CAN serves dual role as oxidant and nitrogen source rsc.org
Nickel(II)/dppf/ZnAryl ChloridesZn(CN)2Uses less toxic zinc cyanide, mild conditions organic-chemistry.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govwhiterose.ac.uk In the synthesis of hydroxyphenylacetonitriles, these principles are being actively applied.

One key aspect is the use of less toxic reagents. Traditional cyanation methods often employ highly toxic alkali metal cyanides (NaCN, KCN). Greener alternatives include the use of potassium ferrocyanide (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2), which are more stable and less hazardous. organic-chemistry.org Biocatalysis represents another frontier in green synthesis. Enzymes like aldoxime dehydratases can convert aldoximes—readily formed from aldehydes and hydroxylamine—into nitriles in water, offering a cyanide-free and highly selective synthetic route under mild conditions. nih.gov

The use of sustainable solvents and energy sources is also critical. Water is an ideal green solvent, and methods are being developed to perform nitrile synthesis in aqueous media. organic-chemistry.orgorganic-chemistry.org Electrochemical methods, as discussed previously, use electricity as a clean oxidant and can often be performed in common organic solvents like acetonitrile, which can sometimes double as a reactant, improving atom economy. rsc.orgrsc.org Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, minimizes waste from intermediate purification steps and reduces solvent usage. organic-chemistry.org The hydration of nitriles to amides is another example of a 100% atom-economic reaction that aligns with green chemistry principles. researchgate.netbit.edu.cn

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic and environmental viability of a synthetic process. researchgate.netnih.gov Key parameters include the choice of solvents and reagents.

The selection of solvents and reagents can profoundly impact the efficiency and outcome of a synthesis. researchgate.netrsc.orgrsc.orgalgoreducation.com

Solvents: The solvent can influence reactant solubility, reaction rates, and even the reaction pathway. nih.gov In the synthesis of hydroxyphenylacetonitriles, polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are commonly used. rsc.orgresearchgate.netchemicalbook.com For example, in the cyanation of an alcohol precursor to 4-hydroxy-3-methoxyphenylacetonitrile (B1293680), heating in DMF was shown to be effective. chemicalbook.com In other reactions, such as multicomponent syntheses, solvents like ethanol (B145695) or methanol (B129727) might be preferred, especially when reflux conditions are required to drive the reaction to completion. researchgate.netnih.gov The nucleophilicity of reagents can be strongly influenced by the solvent; for instance, the nucleophilicity of pyrrolidine (B122466) sees a significant decrease when the solvent is changed from acetonitrile to the protic solvent methanol, due to stronger solvation in the latter. nih.gov

Reagents: The choice of the cyanating agent is a critical factor. While traditional reagents like NaCN are effective, they are highly toxic. chemicalbook.com Modern methods increasingly use alternatives such as TMSCN, Zn(CN)2, K4[Fe(CN)6], or even organic nitriles as cyanide sources to improve safety and catalyst compatibility. organic-chemistry.orgresearchgate.net The base or additive used can also be pivotal. In nickel-catalyzed cyanations, an additive like 4-(dimethylamino)pyridine (DMAP) can be essential for achieving high yields. organic-chemistry.org Similarly, in certain multicomponent reactions, a catalytic amount of a base like piperidine (B6355638) can be necessary to promote the reaction. researchgate.net

The following table provides examples of how varying solvents and reagents can affect reaction outcomes.

Reaction TypeSolventReagent(s)TemperatureYieldReference(s)
Alcohol CyanationN,N-dimethylformamide (DMF)NaCN120°C68% chemicalbook.com
Multicomponent SynthesisEthanolPiperidine (catalyst)Reflux58% researchgate.net
Multicomponent SynthesisN,N-dimethylformamide (DMF)Piperidine (catalyst)Reflux80% researchgate.net
Ni-catalyzed CyanationN-Methyl-2-pyrrolidone (NMP)Zn(CN)2, DMAP120°CHigh organic-chemistry.org
Electrochemical CyanationMethanolNaCN, nBu4NIRoom Temp80% researchgate.netacs.org

Temperature and Pressure Effects on Reaction Outcomes

The conversion of corresponding hydroxybenzyl alcohols to hydroxyphenylacetonitriles can be performed at temperatures ranging from approximately 80°C to 190°C. google.comgoogle.com A preferred temperature range for this reaction is between 110°C and 140°C. google.comgoogle.com For instance, the synthesis of 3-methoxy-4-hydroxybenzyl acetonitrile has been successfully carried out at 125°C. google.com Similarly, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile involves heating the reaction mixture at 120°C for 24 hours. chemicalbook.com In another example, the reaction to form p-hydroxybenzylcyanide from its corresponding benzyl alcohol is heated to 53°C. google.com

For the synthesis of substituted benzyl cyanides from benzyl halides, reaction temperatures can range from 20°C to 85°C. google.comgoogle.com One process suggests a general temperature range of 20°C to 80°C, while another specifies an optimal range of 25°C to 60°C, with 35°C to 40°C being particularly preferred. google.comgoogle.com However, in certain cases, higher temperatures are necessary to drive the reaction to completion. For example, the conversion of p-chlorobenzyl chloride was only 95% complete after several hours at a lower temperature, but reached full conversion with 100% selectivity after increasing the temperature to 85°C for 30 minutes. google.com

Elevated pressure, often achieved by conducting reactions in a sealed vessel, can also play a crucial role. In the synthesis of 4-cyclohexylanisole from the corresponding benzyl cyanide derivative, reflux conditions resulted in a 54% yield along with a significant aldehyde byproduct. orgsyn.org By increasing the reaction temperature to 85°C in a sealed system, the reaction was completed within 26 hours, affording the desired product exclusively in 89% yield. orgsyn.org This demonstrates how controlling both temperature and pressure can enhance product selectivity and yield. While some syntheses can be performed at normal atmospheric pressure, the option for elevated pressure (e.g., 1 to 2 atmospheres) exists to potentially improve reaction outcomes for certain hydroxyphenylacetonitriles. google.comgoogle.com

The following table summarizes the impact of temperature and pressure on the synthesis of various benzyl cyanide analogs.

Starting MaterialProductTemperaturePressureObservationsYieldReference
Substituted Benzyl Cyanide4-CyclohexylanisoleRefluxAtmosphericIncomplete reaction, byproduct formation54% orgsyn.org
Substituted Benzyl Cyanide4-Cyclohexylanisole85°CSealed VesselComplete reaction, sole product89% orgsyn.org
p-Chlorobenzyl chloridep-Chlorobenzyl cyanide85°CNot specifiedFull conversion100% Selectivity google.com
Hydroxybenzyl alcohol derivativesHydroxyphenylacetonitriles80-190°CNormal or ElevatedGeneral range for the reactionNot specified google.comgoogle.com
3-Methoxy-4-hydroxybenzyl alcohol3-Methoxy-4-hydroxybenzyl acetonitrile125°CNot specifiedSuccessful synthesisNot specified google.com
p-Hydroxybenzaldehyde derivativep-Hydroxybenzylcyanide53°CNormalPart of a two-step synthesis>95% (overall) google.com

Yield Enhancement Strategies

Several strategies have been developed to enhance the yield in the synthesis of this compound and related compounds. These methods focus on optimizing reaction conditions, including the choice of catalysts, reagents, and solvents.

One primary strategy involves the use of catalysis. In the conversion of benzyl halides to benzyl cyanides, phase transfer catalysts have been shown to produce excellent product yields without requiring an excess of cyanide. google.com This method represents a significant improvement in efficiency compared to traditional procedures. For copper-catalyzed C-H bond functionalization reactions, which are applicable to the synthesis of structural analogs, the choice of ligand is critical. In a copper-catalyzed benzylic thiocyanation, replacing a simple 2,2′-bipyridine ligand with more sterically hindered 6,6′-disubstituted bipyridines led to a substantial yield improvement, increasing from 14% to as high as 79% with a CN-substituted ligand. chinesechemsoc.org Similarly, in an enantioselective benzylic cyanation, replacing one bisoxazoline (BOX) ligand with another variant improved the enantioselectivity and maintained a high yield. nih.gov

The choice of solvent also plays a significant role. In a copper-catalyzed enantioselective cyanation of a benzylic C-H bond, performing the reaction in benzene (B151609) led to a significant yield improvement (up to 91%) compared to other solvents. nih.gov Although chlorobenzene (B131634) was tested as a less toxic alternative with excellent results for some substrates, benzene was generally preferred based on initial optimization. nih.gov

Optimizing the reaction temperature and pressure, as discussed in the previous section, is another key strategy for yield enhancement. Increasing the temperature or conducting the reaction in a sealed vessel can drive reactions to completion and improve selectivity, directly boosting the yield of the desired product. google.comorgsyn.org

The table below highlights various strategies and their effectiveness in enhancing the yield of benzyl cyanide derivatives.

StrategyReaction TypeSpecific MethodYield ImprovementReference
Catalysis Benzyl halide cyanationUse of phase transfer catalysts"Excellent yields" achieved google.com
Ligand Optimization Copper-catalyzed thiocyanationChange from L1 (bpy) to L10 (CN-substituted bipyridine)From 14% to 79% chinesechemsoc.org
Solvent Selection Copper-catalyzed C-H cyanationUsing benzene as the solventUp to 91% yield nih.gov
Temperature/Pressure Control Decyanation/CyclizationHeating at 85°C in a sealed vessel vs. refluxFrom 54% to 89% orgsyn.org
Optimized Two-Step Synthesis From p-hydroxybenzaldehydeReduction then cyanation at 53°C>95% google.comgoogle.com
Optimized One-Pot Synthesis From p-hydroxybenzyl alcoholReflux with NaCN in ethanol/ethyl formate94% (crude) chemicalbook.com

Chemical Reactivity and Transformation Pathways of Hydroxyphenylacetonitriles

Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.org This inherent reactivity is the basis for its conversion into various other functional groups and heterocyclic systems.

One of the most fundamental reactions of nitriles is their hydrolysis to produce carboxylic acids. libretexts.org This transformation can proceed under either acidic or basic conditions and typically involves the initial formation of an amide intermediate, which may or may not be isolated. openstax.orgchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. lumenlearning.comyoutube.com A series of proton transfers then leads to the formation of an amide. Continued heating in the acidic medium hydrolyzes the amide to the corresponding carboxylic acid, (4-Hydroxy-2-methylphenyl)acetic acid, and an ammonium (B1175870) salt. chemistrysteps.comorganicchemistrytutor.com

In basic hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com This process also forms an amide intermediate. Depending on the reaction conditions, the reaction can be stopped at the amide stage, yielding (4-Hydroxy-2-methylphenyl)acetamide, particularly under milder conditions. organicchemistrytutor.com More vigorous conditions (e.g., higher temperatures, prolonged reaction times) will drive the hydrolysis of the amide to the carboxylate salt, which upon acidic workup, gives the final carboxylic acid. organicchemistrytutor.comyoutube.com

Table 1: Conditions for Hydrolysis of the Nitrile Group
Reaction ConditionsIntermediate ProductFinal Product (after workup if needed)
Aqueous Acid (e.g., H₂SO₄, HCl) with heat(4-Hydroxy-2-methylphenyl)acetamide(4-Hydroxy-2-methylphenyl)acetic acid
Aqueous Base (e.g., NaOH, KOH) with heat (vigorous)(4-Hydroxy-2-methylphenyl)acetamide(4-Hydroxy-2-methylphenyl)acetic acid
Aqueous Base (e.g., NaOH, KOH) (mild)(4-Hydroxy-2-methylphenyl)acetamide(4-Hydroxy-2-methylphenyl)acetamide

The nitrile group serves as a valuable precursor for synthesizing various nitrogen-containing compounds. A prominent example is the reduction of the nitrile to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce (4-Hydroxy-2-methylphenyl)acetonitrile to (4-Hydroxy-2-methylphenyl)ethanamine. openstax.orglibretexts.org The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to yield the primary amine. openstax.org

Furthermore, the nitrile functionality is a key building block in the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov The reactivity of the C≡N triple bond allows it to participate in cyclization reactions to form rings such as pyrroles, imidazoles, and pyrimidines, often through multi-component reactions or tandem processes involving the formation of new carbon-nitrogen and carbon-carbon bonds. mdpi.com For instance, reactions involving α-cyanomethyl-ketoesters can lead to the formation of pyrrole (B145914) rings. mdpi.com

The electrophilic carbon of the nitrile group is susceptible to attack by a wide range of nucleophiles. openstax.orgwikipedia.org Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the nitrile to form an imine anion intermediate. openstax.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org For example, reacting this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would produce 1-(4-Hydroxy-2-methylphenyl)propan-1-one.

Other important nucleophilic additions include:

The Pinner Reaction: In the presence of an alcohol and a strong acid (like HCl), nitriles can form an imino ether salt, which can be hydrolyzed to an ester. wikipedia.org

The Blaise Reaction: This reaction involves the addition of an organozinc compound to the nitrile, which can lead to the synthesis of β-enamino esters or β-keto esters after hydrolysis. wikipedia.org

Addition of Acetonitrile-derived Nucleophiles: Under the influence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base, acetonitrile (B52724) can form a silyl (B83357) ketene (B1206846) imine in situ, which acts as a potent nucleophile in reactions with electrophiles like acetals and nitrones. richmond.edu

While nitriles themselves are not typically involved in cycloaddition reactions, their derivatives, nitrile oxides (R-C≡N⁺-O⁻), are highly reactive 1,3-dipoles that readily undergo 1,3-dipolar cycloaddition reactions to synthesize five-membered heterocycles like isoxazoles. wikipedia.org

Table 2: Nucleophilic Addition Reactions of the Nitrile Group
Nucleophile/ReagentReaction Name/TypeResulting Functional Group/Product Type
Grignard Reagents (R-MgX)Grignard ReactionKetone (after hydrolysis)
Lithium Aluminum Hydride (LiAlH₄)ReductionPrimary Amine
Alcohols (R-OH) / HClPinner ReactionEster (after hydrolysis of imino ether)
Organozinc CompoundsBlaise Reactionβ-Keto ester (after hydrolysis)

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) on the aromatic ring is another key reactive site. Its acidity and nucleophilicity, as well as its ability to activate the benzene (B151609) ring, dictate its chemical transformations.

The hydrogen atom of the phenolic hydroxyl group is weakly acidic and can be removed by a base to form a nucleophilic phenoxide ion. This phenoxide can then react with alkylating or acylating agents.

O-Alkylation (ether formation) can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate. nih.gov This is a Williamson-type ether synthesis. For instance, alkylation of 3-methoxy-4-hydroxyphenylacetonitrile with chloroacetic acid diethylamide is a key step in the synthesis of certain pharmaceuticals. google.com Protecting the hydroxyl group via alkylation is often necessary to prevent unwanted side reactions at this site during transformations of the nitrile group. google.com

O-Acylation (ester formation) involves the reaction of the phenolic hydroxyl group with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine). This reaction converts the hydroxyl group into an ester, which can serve as a protecting group. google.com This protection strategy is crucial when subsequent reactions might be incompatible with the free phenolic group. google.com

Phenolic compounds are known for their antioxidant properties, which stem from their ability to undergo oxidation. nih.govnih.gov The phenolic hydroxyl group can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single-Electron Transfer, SET) to neutralize free radicals, forming a phenoxyl radical in the process. nih.gov This radical is stabilized by resonance, with the unpaired electron delocalized over the benzene ring.

The subsequent fate of this phenoxyl radical can lead to various oxidative transformation products. These can include the formation of quinone-type structures through further oxidation or dimerization/polymerization through radical coupling reactions. The specific products formed depend on the oxidant used and the reaction conditions. The presence of the methyl and acetonitrile substituents on the ring influences the stability and reactivity of the intermediate radical, thereby directing the outcome of the oxidative transformation. nih.govnih.gov

Following a comprehensive search for scientific literature, it has been determined that specific research detailing the chemical reactivity and transformation pathways of this compound, as outlined in the requested article structure, is not available in the public domain.

The performed searches aimed to gather information on the following aspects of this compound's chemistry:

Reactivity at the α-Carbon (Benzylic Position): Including its deprotonation to form a nucleophile and its subsequent use in substitution and coupling reactions.

Derivatization to Complex Molecular Architectures: Specifically, its conversion into substituted arylacetic acids and esters, and its use in the synthesis of quinoline, chromenone, and other heterocyclic derivatives.

While the general principles of reactivity for hydroxyphenylacetonitriles and compounds with activated benzylic positions are well-established in organic chemistry, the strict requirement to focus solely on "this compound" cannot be met due to the absence of specific data. Providing generalized information would not adhere to the instructions of focusing exclusively on the specified compound.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this compound is not possible at this time based on the available information.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule. For (4-Hydroxy-2-methylphenyl)acetonitrile, ¹H and ¹³C NMR are fundamental for confirming its identity and structure.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆, displays characteristic signals for each unique proton.

The aromatic protons on the phenyl ring typically appear as distinct multiplets due to spin-spin coupling. The chemical shifts are influenced by the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing acetonitrile (B52724) (-CH₂CN) group. The methylene (B1212753) protons of the acetonitrile group (-CH₂CN) typically appear as a singlet, while the methyl protons (-CH₃) also produce a singlet. The hydroxyl proton (-OH) signal can be broad and its chemical shift is often variable, depending on concentration, temperature, and solvent.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.6 - 7.2 Multiplet (m)
Methylene (-CH₂) ~3.6 Singlet (s)
Methyl (-CH₃) ~2.2 Singlet (s)

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, nitrile). libretexts.orgchemguide.co.uk The spectrum for this compound will show distinct signals for the methyl carbon, the methylene carbon, the nitrile carbon, and the six carbons of the aromatic ring. The chemical shifts are influenced by the attached functional groups. libretexts.org For instance, the carbon atom bonded to the hydroxyl group (C-OH) will be shifted downfield. The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115-125 ppm range.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C-OH 150 - 160
Aromatic C-H & C-C 115 - 140
Nitrile (-CN) 117 - 120
Methylene (-CH₂) 20 - 25

Note: Values are approximate and depend on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically protons on adjacent carbon atoms. sdsu.edulibretexts.org For this compound, COSY would show correlations between the coupled protons on the aromatic ring, helping to determine their relative positions. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₉NO). By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. fishersci.com It is widely used to assess the purity of this compound samples. The LC system separates the target compound from any impurities or by-products present in a mixture. The eluting components are then introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This allows for the identification of the main compound and the characterization of impurities, even at very low levels, making it an essential tool for quality control in synthetic processes. fishersci.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrational modes corresponding to its hydroxyl, methyl, phenyl, and nitrile moieties.

The analysis of the spectrum allows for the confirmation of the compound's chemical structure. The most prominent and diagnostic absorption bands are associated with the stretching and bending vibrations of its specific bonds. A broad absorption band in the region of 3550-3200 cm⁻¹ is a clear indicator of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding in the condensed phase.

The presence of the nitrile group (C≡N) is confirmed by a sharp, medium-intensity absorption band in the 2260-2222 cm⁻¹ region. libretexts.org This band is highly characteristic due to its position in a relatively uncongested part of the spectrum. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂CN) groups are observed just below 3000 cm⁻¹. Furthermore, the aromatic nature of the compound is substantiated by the presence of C=C stretching vibrations within the ring, which give rise to several bands in the 1600-1450 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds. libretexts.orgnist.gov

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3550–3200Strong, BroadO–H StretchPhenolic Hydroxyl
3100–3000MediumC–H StretchAromatic Ring
3000–2840MediumC–H StretchMethyl/Methylene
2260–2222Medium, SharpC≡N StretchNitrile
1610–1580Medium-StrongC=C StretchAromatic Ring
1520–1450Medium-StrongC=C StretchAromatic Ring
1260–1180StrongC–O StretchPhenol (B47542)
900–675StrongC–H Bend (out-of-plane)Aromatic Ring

This interactive table provides a summary of key IR vibrational frequencies.

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis

While specific crystallographic data for this compound are not widely published, the principles of XRD analysis allow for a detailed prediction of the structural insights that would be obtained. The analysis would reveal the planarity of the phenyl ring and the spatial orientation of the hydroxyl, methyl, and cyanomethyl substituents relative to the ring.

A crucial aspect of the solid-state structure is the network of intermolecular interactions that stabilize the crystal lattice. For this compound, the phenolic hydroxyl group is a potent hydrogen bond donor, and the nitrile nitrogen and hydroxyl oxygen can act as hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds is expected to be a dominant feature of its crystal packing. mq.edu.au Studies on other substituted phenols have shown that such interactions often lead to the formation of well-ordered supramolecular structures, such as chains or helical arrays. mq.edu.au

Additionally, the aromatic phenyl rings can participate in π–π stacking interactions, further contributing to the stability of the crystal structure. Hirshfeld surface analysis, a tool often used in conjunction with XRD data, could be employed to visualize and quantify these intermolecular contacts, providing a deeper understanding of the crystal packing environment. mq.edu.au

The table below outlines the type of structural parameters that would be determined from a single-crystal XRD analysis of this compound.

Structural ParameterInformation ProvidedExpected Findings
Unit Cell Dimensions Size and shape of the repeating crystal unita, b, c lengths and α, β, γ angles
Space Group Symmetry of the crystal latticee.g., Monoclinic, Orthorhombic
Bond Lengths Internuclear distances between bonded atomsPrecise C-C, C-O, C-N, C-H bond distances
Bond Angles Angles between adjacent bondse.g., C-C-C angle in the phenyl ring
Torsional Angles Dihedral angles defining molecular conformationOrientation of substituents relative to the ring
Intermolecular Interactions Non-covalent forces in the crystalHydrogen bonding distances and angles; π–π stacking distances

This interactive table summarizes the data obtainable through XRD analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, the UV-Vis spectrum is primarily characterized by absorptions arising from π→π* transitions within the substituted benzene (B151609) ring.

The benzene ring itself exhibits characteristic absorption bands, and the presence of substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The hydroxyl (-OH) and methyl (-CH₃) groups are considered electron-donating groups (auxochromes), which typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). researchgate.net The cyanomethyl (-CH₂CN) group, while having an electron-withdrawing nitrile component, is insulated from the ring by a methylene group, moderating its electronic influence compared to a directly attached nitrile.

The spectrum is expected to show strong absorptions corresponding to π→π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. A weaker absorption band, potentially obscured by the stronger π→π* bands, may arise from an n→π* transition, involving the excitation of a non-bonding electron from the oxygen of the hydroxyl group or the nitrogen of the nitrile group to a π* antibonding orbital. youtube.com

Based on studies of similarly substituted phenols and benzyl (B1604629) cyanides, the primary absorption bands for this compound in a non-polar solvent are expected in the UV region. researchgate.netias.ac.in

Expected λmaxMolar Absorptivity (ε)Electronic TransitionChromophore
~220 nmHighπ → πPhenyl Ring
~275-285 nmModerateπ → πPhenyl Ring

This interactive table presents the anticipated UV-Vis absorption data.

The position and intensity of these bands can be sensitive to the solvent polarity. In polar, protic solvents, hydrogen bonding with the hydroxyl and nitrile groups can influence the energy of the non-bonding orbitals, often resulting in a slight hypsochromic (blue) shift of n→π* transitions and potential shifts in the π→π* bands.

Theoretical and Computational Chemistry Studies on Hydroxyphenylacetonitriles

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying a range of molecular properties.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For a molecule like (4-Hydroxy-2-methylphenyl)acetonitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenylacetonitrile (B145931) Derivative (Hypothetical Data based on similar structures)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.41118 - 1210 - 1
C-O (hydroxyl)1.36--
C-C (methyl)1.51--
C-CH2CN1.52--
C-N (nitrile)1.16--
C-C-O-119-
C-C-C (ring)-120-
H-O-C-C--0 or 180

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

DFT calculations provide insights into the electronic properties of a molecule, which are crucial for predicting its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For a hydroxyphenylacetonitrile, the HOMO is expected to be localized on the electron-rich phenyl ring, particularly influenced by the activating hydroxyl and methyl groups, making these sites susceptible to electrophilic attack. The LUMO may have significant contributions from the acetonitrile (B52724) group, suggesting it as a potential site for nucleophilic attack.

Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the reactivity of the molecule nih.gov. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule, further guiding the prediction of reactive sites biointerfaceresearch.com.

Table 2: Illustrative Electronic Properties of a Hydroxyphenylacetonitrile Isomer (Hypothetical Data)

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-0.9
HOMO-LUMO Gap4.9
Ionization Potential5.8
Electron Affinity0.9
Global Electrophilicity Index (ω)2.29

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) nih.govmdpi.com. The calculated shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide theoretical spectra that can be directly compared with experimental data.

IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. These calculations can help in the assignment of experimental IR spectra. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method nih.gov. The predicted IR spectrum for this compound would show characteristic frequencies for the O-H stretch of the hydroxyl group, C-H stretches of the methyl and aromatic groups, the C≡N stretch of the nitrile group, and various C-C stretching and bending modes of the phenyl ring.

Table 3: Illustrative Predicted Vibrational Frequencies for a Hydroxyphenylacetonitrile Derivative (Hypothetical Data)

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)
O-H stretch3650
Aromatic C-H stretch3100 - 3000
Methyl C-H stretch2980 - 2900
C≡N stretch2250
C=C aromatic stretch1600 - 1450
C-O stretch1250

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Mechanistic Investigations through Computational Modeling

Computational modeling can be used to explore the pathways of chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state (TS). Transition state theory is a fundamental concept in explaining reaction rates wikipedia.org. Computational methods can be used to locate the geometry of the transition state on the potential energy surface. A key feature of a transition state is that it is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving hydroxyphenylacetonitriles, such as electrophilic aromatic substitution or reactions at the nitrile group, DFT can be used to model the structures of the reactants, intermediates, transition states, and products researchgate.net. For example, in the cyanomethylation of phenols, computational studies can elucidate the structure of the transition state for the attack of the cyanomethyl radical on the phenol (B47542) ring nih.govscispace.com.

Once the energies of the reactants, transition states, and products have been calculated, a reaction energy profile can be constructed. This profile plots the energy of the system as it progresses along the reaction coordinate. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea) of the reaction. According to transition state theory, the activation energy is a key determinant of the reaction rate nih.govarxiv.org.

By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For instance, in the cyanation of substituted phenols, DFT calculations can be used to compare the energy barriers for cyanation at different positions on the aromatic ring, thereby explaining the observed regioselectivity researchgate.net. These calculations can also provide other kinetic parameters, such as the enthalpy and Gibbs free energy of activation, which are essential for a comprehensive understanding of the reaction kinetics nih.gov.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional arrangement of atoms in a molecule, its conformation, dictates a significant portion of its chemical and physical properties. For this compound, conformational analysis primarily revolves around the orientation of the hydroxyl (-OH), methyl (-CH₃), and acetonitrile (-CH₂CN) substituents on the phenyl ring.

In the case of this compound, the most stable conformer would likely feature the hydroxyl hydrogen atom lying in the plane of the benzene (B151609) ring, pointing away from the adjacent methyl group to minimize steric hindrance. The rotational barrier of the methyl group, influenced by its interaction with the neighboring hydroxyl group, is another critical factor. Theoretical studies on methyl internal rotation in various aromatic compounds have shown that these barriers can be accurately predicted using computational methods. mdpi.comresearchgate.net

Intermolecular interactions, particularly hydrogen bonding, play a pivotal role in the condensed-phase behavior of hydroxyphenylacetonitriles. The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group can serve as hydrogen bond acceptors.

Computational studies on p-cresol (B1678582) (4-methylphenol), a closely related compound, have provided valuable insights into the nature of hydrogen bonding. researchgate.net These studies, combining experimental techniques with ab initio calculations, have shown that the phenolic OH group readily forms hydrogen bonds with acceptors like water. researchgate.netnih.govresearchgate.net The strength of these interactions can be quantified by calculating the binding energies and the red-shift in the O-H stretching frequency upon complex formation. researchgate.net For this compound, it is expected that the phenolic hydroxyl group would be the primary site for hydrogen bond donation in protic solvents or in the solid state.

To illustrate the typical energetic parameters involved in such interactions, the following table presents data from computational studies on related phenolic systems.

Interaction Type Interacting Molecules Computational Method Calculated Binding Energy (kcal/mol)
O-H···O Hydrogen Bondp-Cresol · H₂Oab initio-5.0 to -7.0
O-H···N Hydrogen BondPhenol · NH₃DFT-6.0 to -8.0
C-H···N Hydrogen BondAcetonitrile DimerMP2-1.5 to -2.5

Note: The data in this table is derived from computational studies on analogous compounds and is intended to be illustrative of the potential interactions involving this compound.

In Silico Modeling of Chemical Behavior and Stability

In silico modeling extends beyond static conformational analysis to predict the dynamic behavior and inherent stability of molecules. For this compound, this involves assessing its reactivity, degradation pathways, and thermodynamic properties through computational means.

The chemical stability of phenolic compounds is often related to the strength of the O-H bond. The bond dissociation energy (BDE) of the phenolic hydroxyl group is a key parameter that can be calculated using DFT methods. acs.org A lower BDE indicates a greater susceptibility to oxidation. The presence of the electron-donating methyl group at the ortho position and the electron-withdrawing acetonitrile group would have competing effects on the O-H BDE of this compound. Computational studies on substituted phenols have shown that electron-donating groups generally decrease the O-H BDE, making the compound a better antioxidant. acs.org

Quantum chemical descriptors, such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies, are instrumental in predicting chemical reactivity. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be electron-rich centers, while the phenolic hydrogen and the carbon atom of the nitrile group would be more electron-poor.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in solution. rsc.orgsciencepg.com By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about solvation shells, diffusion coefficients, and the persistence of intermolecular interactions. rsc.org For instance, an MD simulation of this compound in a water-acetonitrile mixture could elucidate the preferential solvation of different parts of the molecule. e3s-conferences.org

The following table summarizes key computational parameters that can be used to model the chemical behavior and stability of hydroxyphenylacetonitriles, based on general principles and data from related compounds.

Parameter Computational Method Significance for this compound
O-H Bond Dissociation Energy (BDE)DFT (e.g., B3LYP/6-311+G(d,p))Predicts antioxidant activity and stability towards oxidation.
HOMO-LUMO Energy GapDFTIndicates chemical reactivity and electronic excitation properties.
Molecular Electrostatic Potential (MEP)DFTIdentifies sites for intermolecular interactions and chemical reactions.
Solvation Free EnergyContinuum Solvation Models (e.g., PCM, SMD)Predicts solubility and partitioning behavior in different solvents.

Note: The specific values for these parameters would require dedicated computational studies on this compound.

Applications in Advanced Organic Synthesis and Materials Science

Key Intermediate and Building Block in Multi-Step Organic Synthesis

The utility of (4-Hydroxy-2-methylphenyl)acetonitrile as a fundamental building block is well-established in multi-step organic synthesis. Its bifunctional nature allows for sequential or chemoselective modifications, providing a strategic advantage in the construction of complex molecular architectures. Organic chemists utilize this compound as a key intermediate due to the reactivity of both the nitrile and the hydroxyl functionalities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Simultaneously, the hydroxyl group can undergo etherification, esterification, or serve as a directing group in electrophilic aromatic substitution reactions.

This compound serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). researchgate.net For instance, substituted phenylacetonitriles are integral to the synthesis of various pharmaceuticals and fine chemicals. lookchem.comriverlandtrading.com The general class of hydroxyphenylacetonitriles are known intermediates for producing pharmaceuticals. google.com The synthesis process often involves multiple steps where the core structure of this compound is progressively elaborated. researchgate.net The ability to use this compound in continuous flow multi-step synthesis allows for the streamlined production of fine chemical precursors for APIs. researchgate.net

The versatility of acetonitrile (B52724) derivatives is highlighted in their role as synthons for a variety of transformations, including cyanomethylation and cyclization reactions, which are fundamental in organic synthesis. researchgate.netresearchgate.net These reactions enable the introduction of the cyanomethyl group into other molecules, a key step in building more complex structures.

Precursor for Functional Molecules (e.g., Agrochemicals, Dyes)

This compound is a valuable precursor for the synthesis of a range of functional molecules, including those with applications in agriculture and coloration.

Agrochemicals: Phenylacetonitrile (B145931) derivatives are recognized intermediates in the production of agrochemicals. lookchem.comlabproinc.com The structural motifs present in this compound can be found in various pesticides and herbicides. The synthesis of these agrochemicals often involves the chemical modification of the nitrile and hydroxyl groups to achieve the desired biological activity.

Dyes: The core structure of this compound is suitable for conversion into various dye molecules. Azo dyes, for example, can be synthesized from aromatic precursors through diazotization and coupling reactions. researchgate.net The phenolic ring of this compound can act as a coupling component. By reacting a diazonium salt with the activated aromatic ring, a highly conjugated system characteristic of an azo dye can be formed. The specific substitution pattern on the phenyl ring influences the final color and properties of the dye. researchgate.net Thiazole azo dyes, known for their applications in liquid crystal displays and nonlinear optical devices, are synthesized from building blocks that can be derived from acetonitrile precursors. nih.gov

The following table summarizes the precursor role of the compound:

Functional Molecule ClassSynthetic Transformation ExamplePotential Application
Agrochemicals Modification of nitrile and hydroxyl groups to create herbicidal or pesticidal compounds.Crop protection
Dyes Serving as a coupling component in azo dye synthesis after diazotization of an aniline (B41778) derivative.Textile coloration, materials science

Role in the Development of Catalysts and Industrial Chemical Processes

Acetonitrile and its derivatives play a significant role in various industrial chemical processes, often acting as solvents or key reactants. riverlandtrading.comlabproinc.com this compound, with its specific functional groups, can be involved in processes that are crucial for industrial-scale production.

In industrial settings, phenylacetonitrile compounds are used in the synthesis of pharmaceuticals, plastics, and other specialty chemicals. lookchem.comlabproinc.com The reaction conditions for these processes are often optimized for large-scale production, emphasizing efficiency and cost-effectiveness. For example, processes for the preparation of related compounds like 4-hydroxy-3-methoxyphenylacetonitrile (B1293680) have been developed for industrial application, highlighting the commercial importance of this class of molecules. google.comgoogle.com These processes often utilize readily available starting materials and aim for high yields and purity with reduced reaction times, making them economically attractive. google.com

While not a catalyst itself, this compound can be a substrate in catalyst development and optimization studies. For instance, the synthesis of related nitriles is sometimes achieved using catalysts to improve efficiency. lookchem.com Furthermore, acetonitrile is a common solvent in catalysis research and industrial processes due to its ability to dissolve a wide range of polar and nonpolar compounds. researchgate.netlabproinc.com

Contribution to Novel Synthetic Methodologies

The unique reactivity of this compound and related compounds contributes to the development of novel synthetic methodologies in organic chemistry. Researchers are continuously exploring new ways to utilize the nitrile and hydroxyl functional groups to construct complex molecules in more efficient and elegant ways.

Recent advances in organic synthesis have focused on developing new reactions that leverage the properties of acetonitrile derivatives. mdpi.com These include novel cyclization reactions to form heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.net For example, new methods have been developed for the synthesis of 4-hydroxy- lookchem.comorgsyn.orgnaphthyridine-3-carbonitriles, which are valuable in materials science for applications like organic light-emitting diodes (OLEDs). researchgate.net

The development of one-pot synthesis and multi-component reactions often involves intermediates like substituted phenylacetonitriles. researchgate.netnih.gov These strategies aim to increase synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing waste and saving time. For instance, novel approaches using green chemistry principles, such as employing natural deep eutectic solvents and microwave irradiation, have been developed for reactions involving similar phenolic structures, showcasing the ongoing innovation in synthetic methodology. mdpi.com

The table below details some novel synthetic approaches involving related structures:

Synthetic MethodologyDescriptionSignificance
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions, such as the synthesis of bis-tetronic acids from tetronic acid and aldehydes. mdpi.comReduced reaction times and increased efficiency.
Multi-Component Reactions Combining three or more reactants in a single step to form a complex product, such as in the synthesis of active pharmaceutical ingredients. nih.govHigh atom economy and operational simplicity.
Flow Chemistry Performing reactions in a continuous flow system rather than a batch reactor, enabling better control and scalability. researchgate.netImproved safety, control, and ease of scaling up production.
Electrophotocatalysis Using light and electricity to drive chemical reactions, such as C-H amination via a Ritter-type reaction with acetonitrile. mdpi.comAccess to novel reactivity and environmentally friendly synthesis.

Future Research Perspectives and Challenges

Development of More Sustainable and Environmentally Benign Synthesis Protocols

A primary challenge in modern chemical synthesis is the development of processes that are both efficient and environmentally responsible. acs.org For (4-Hydroxy-2-methylphenyl)acetonitrile, future research will likely pivot from traditional synthetic routes, which may involve harsh reagents or generate significant waste, toward greener alternatives.

Biocatalysis represents a promising frontier. nih.gov Enzymes such as nitrilases and aldoxime dehydratases offer pathways that operate under mild, aqueous conditions, thereby minimizing the use of toxic chemicals and organic solvents. nih.govopenbiotechnologyjournal.comresearchgate.net Nitrilases can catalyze the conversion of corresponding nitrile-containing compounds into valuable carboxylic acids in a single step, a process that is environmentally benign compared to chemical hydration reactions requiring toxic chemicals. openbiotechnologyjournal.comresearchgate.net Similarly, aldoxime dehydratases provide a cyanide-free route to nitriles from readily available aldoximes. nih.gov The development of robust, immobilized enzymes could further enhance the industrial viability of these biocatalytic processes. nih.gov

Another avenue involves the use of novel, eco-friendly catalytic systems. This includes exploring reactions that utilize visible light as an energy source to enable the development of sustainable organic synthesis processes. researchgate.net Additionally, research into solvent-free reaction conditions or the use of water as a solvent, potentially facilitated by microwave irradiation, could significantly reduce the environmental footprint of the synthesis. acs.orgdtu.dk

Table 1: Comparison of Synthetic Approaches for Phenylacetonitrile (B145931) Analogs
MethodologyKey FeaturesAdvantagesResearch Challenges
Traditional Chemical SynthesisOften involves cyanide salts (e.g., Rosenmund-von Braun reaction) or strong acids/bases. researchgate.netsioc-journal.cnEstablished and well-understood procedures.Use of highly toxic reagents, harsh conditions, significant waste generation. researchgate.netsioc-journal.cn
Biocatalysis (e.g., Aldoxime Dehydratases)Enzymatic dehydration of aldoximes in aqueous media. nih.govCyanide-free, mild reaction conditions, high selectivity, biodegradable catalyst. nih.govEnzyme stability, substrate scope, and scaling up production. nih.gov
Biocatalysis (e.g., Nitrilases)Enzymatic hydrolysis of nitriles to carboxylic acids. openbiotechnologyjournal.comEnvironmentally benign, single-step conversion, operates in water. openbiotechnologyjournal.comresearchgate.netHigh specificity can be a limitation; requires exploration of enzymes with broader substrate capabilities. openbiotechnologyjournal.com
Green CatalysisUse of heterogeneous catalysts (e.g., RuO₂/Al₂O₃) and sustainable oxidants like air. dtu.dkCatalyst is recyclable, use of water as a solvent, atom economy. dtu.dkCatalyst deactivation, optimization of reaction conditions for specific substrates.

Exploration of Unprecedented Catalytic Transformations

The molecular architecture of this compound, featuring a nitrile, a phenol (B47542), and an activated aromatic ring, offers multiple sites for catalytic functionalization. Future research is expected to move beyond simple transformations to explore unprecedented catalytic reactions that can build molecular complexity in a single step.

One area of focus will be the development of novel catalysts for the direct functionalization of the C(sp³)–H bond adjacent to the nitrile group. researchgate.net For instance, copper-catalyzed α-alkylation of aryl acetonitriles with alcohols has been demonstrated, representing a more atom-economical approach than traditional methods using alkyl halides. researchgate.net Exploring catalysts that can achieve asymmetric α-functionalization would be a significant advancement, providing access to chiral nitrile building blocks.

The nitrile group itself is a versatile handle for transformation. While hydrolysis and reduction are common, catalytic cycles that use the nitrile group to direct C-H activation at other positions on the molecule or engage it in cycloaddition reactions are less explored. Gold-catalyzed reactions, for example, have been used to trap gold α-oxo carbenes with nitriles to form substituted oxazoles, showcasing a sophisticated transformation. acs.org Applying such methodologies to this compound could yield novel heterocyclic structures with potential biological activity.

Table 2: Potential Catalytic Transformations for this compound
Reactive SiteCatalytic TransformationCatalyst TypePotential Product Class
α-Carbon (to CN)Asymmetric Alkylation/ArylationChiral Transition Metal Complexes (e.g., Ni, Cu) researchgate.netresearchgate.netChiral α-substituted phenylacetonitriles
Nitrile Group (-C≡N)[3+2] CycloadditionLewis Acids, Transition MetalsTetrazoles, Triazoles, Oxazoles acs.org
Aromatic RingOrtho-selective C-H FunctionalizationDirecting-Group Assisted Catalysis (e.g., Pd, Ru)Poly-substituted aromatic compounds
Hydroxyl Group (-OH)O-Arylation / O-AlkylationCopper or Palladium CatalystsAryl or alkyl ethers

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netseqens.comneuroquantology.com For the synthesis and derivatization of this compound, integrating these modern platforms is a key area for future development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. seqens.comjst.org.in This enhanced control often leads to higher yields, improved selectivity, and cleaner reaction profiles compared to batch methods. researchgate.net The small reactor volumes inherent in flow systems also minimize the risks associated with hazardous reagents or runaway reactions. jst.org.in The synthesis of active pharmaceutical ingredients (APIs) has already seen successful application of multi-step continuous flow processes, demonstrating the technology's potential. nih.govmdpi.comrsc.orgresearchgate.net

Furthermore, combining flow reactors with automated synthesis platforms can accelerate the discovery and optimization of new reactions. nih.govnih.gov These systems, often driven by artificial intelligence and robotics, can perform a large number of experiments in a high-throughput manner, rapidly identifying optimal conditions for a desired transformation. chemspeed.comyoutube.com Such platforms can autonomously execute, analyze, and even plan subsequent synthetic steps, drastically reducing the time from conceptualization to the production of a target molecule. nih.govsynthiaonline.com

Table 3: Advantages of Flow Chemistry vs. Batch Processing
ParameterFlow ChemistryBatch Processing
Safety Small reactor volumes, better heat dissipation, containment of hazardous materials. researchgate.netseqens.comLarge volumes of reagents, potential for thermal runaways.
Efficiency & Yield Precise control of parameters, enhanced mass/heat transfer, often leads to higher yields and purity. researchgate.netseqens.comresearchgate.netMixing and temperature gradients can lead to lower selectivity and byproduct formation.
Scalability Scaling-out by running reactors in parallel or for longer durations; seamless transition from lab to production. seqens.comneuroquantology.comScaling-up requires significant process redevelopment and revalidation. jst.org.in
Automation Easily integrated with online analytics and automated control for real-time optimization. neuroquantology.comnih.govAutomation is more complex; typically involves discrete, sequential operations.

Advanced Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A deeper, predictive understanding of how the structure of this compound influences its chemical reactivity is crucial for designing novel transformations. Future research will increasingly rely on the synergy between experimental studies and computational chemistry to elucidate these relationships.

Computational tools, particularly Density Functional Theory (DFT), can be used to model reaction mechanisms and predict energetics, such as activation energies. nih.govescholarship.org For example, DFT calculations can help predict the reactivity of the nitrile group toward nucleophilic attack by correlating activation energies with experimental kinetic data. nih.govacs.org This predictive power allows chemists to screen potential reactions in silico before committing to laboratory work, saving time and resources. nih.gov Such models can be invaluable for predicting potential off-target liabilities of nitrile-containing drug candidates by assessing their reactivity with biological nucleophiles like cysteine. nih.govnih.gov

Integrating these computational predictions with experimental validation is key. escholarship.org Laboratory experiments can confirm or refine theoretical models, leading to a powerful feedback loop. This integrated approach can be used to understand the electronic effects of the hydroxyl and methyl substituents on the reactivity of the nitrile and the aromatic ring. For instance, it can quantify how these groups influence the acidity of the α-protons or the susceptibility of the aromatic ring to electrophilic substitution. This knowledge is fundamental for rationally designing new catalysts and reactions. europa.euresearchgate.net

Table 4: Integrated Approaches to Studying Reactivity
MethodologyObjectiveInformation GainedExample Application
Computational (DFT) Calculate transition state energies and molecular orbital properties. escholarship.orgActivation energies, reaction barriers, charge distribution, electrophilicity indices. nih.govPredicting the rate of nucleophilic addition to the nitrile group. nih.gov
Experimental (Kinetics) Measure reaction rates under various conditions.Rate constants, reaction orders, activation parameters (from Arrhenius/Eyring plots).Validating the predicted activation energies from DFT calculations. nih.gov
Spectroscopic Analysis Identify intermediates and final products.Confirmation of reaction pathways and product structures.Characterizing the products of a novel catalytic C-H activation reaction.
QSAR Modeling Correlate structural features with chemical reactivity or biological activity. europa.euresearchgate.netPredictive models for toxicity or potency based on molecular descriptors. researchgate.netPredicting the skin sensitization potential based on electrophilic reactivity. europa.eu

Discovery of Unexplored Chemical Transformations and Applications

While the known reactions of phenols and nitriles provide a solid foundation, significant opportunities exist to discover completely new transformations and applications for this compound. The unique combination of functional groups within the molecule could enable novel, previously unconsidered reaction pathways.

Future research could explore the use of the nitrile group not just as a precursor to amines or carboxylic acids, but as an active participant in multicomponent reactions or cycloadditions. libretexts.org For example, reactions that construct complex heterocyclic systems in a single step by involving the nitrile, the α-carbon, and the phenolic ring would be of great interest. The Michael addition of phenylacetonitrile to α,β-unsaturated nitriles has been shown to create complex dinitrile structures, suggesting a capacity for intricate bond formation. researchgate.net

The application space for derivatives of this compound is also ripe for exploration. The core structure is a scaffold that could be elaborated into new classes of compounds with applications beyond pharmaceuticals. For example, the synthesis of novel diphenyl acrylonitrile (B1666552) derivatives has been explored for promoting adult hippocampal neurogenesis. nih.gov The inherent electronic properties of the substituted aromatic system could be leveraged in the design of new materials, such as organic light-emitting diodes (OLEDs) or molecular sensors, where tuning the electronic structure is key. The discovery that substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives are potent uncouplers of oxidative phosphorylation points to the potential for uncovering significant biological activity in related structures. nih.gov

Table 5: Future Directions for Unexplored Chemistry and Applications
Area of ExplorationConceptPotential Outcome
Multicomponent ReactionsUsing the nitrile and α-carbon as components in a one-pot reaction with two or more other reactants.Rapid assembly of complex, poly-functionalized molecules.
Tandem CatalysisA single catalyst or multiple catalysts in one pot orchestrate a cascade of reactions (e.g., cyclization followed by functionalization).Highly efficient synthesis of complex heterocyclic scaffolds.
Medicinal ChemistryUse the core structure as a scaffold for developing new therapeutic agents. nih.govDiscovery of new compounds with novel biological activities (e.g., neurogenesis promoters, enzyme inhibitors). nih.govnih.gov
Materials ScienceSynthesize polymers or conjugated molecules derived from the core structure.Development of new organic electronic materials, sensors, or functional polymers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.